molecular formula C9H17N3O B13314501 (1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13314501
M. Wt: 183.25 g/mol
InChI Key: LZCICZYRMCUKON-MRVPVSSYSA-N
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Description

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C9H16N2O This compound features a pyrazole ring substituted with ethyl and dimethyl groups, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with an appropriate amino alcohol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with target molecules, influencing their activity and function. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Amino-1-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
  • (1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(1S)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3/t8-/m1/s1

InChI Key

LZCICZYRMCUKON-MRVPVSSYSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)[C@@H](CN)O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C(CN)O)C

Origin of Product

United States

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